DELTA8-Tetrahydrocannabinol

Catalog No.
S525607
CAS No.
5957-75-5
M.F
C21H30O2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DELTA8-Tetrahydrocannabinol

CAS Number

5957-75-5

Product Name

DELTA8-Tetrahydrocannabinol

IUPAC Name

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17+/m1/s1

InChI Key

HCAWPGARWVBULJ-SJORKVTESA-N

SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Solubility

Soluble in DMSO

Synonyms

delta-8-Tetrahydrocannabinol; delta(sup 8)-Thc; delta-(sup8)-THC; delta8-THC

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)C)O

Description

The exact mass of the compound DELTA8-Tetrahydrocannabinol is 314.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134453. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Cannabinoid Receptor Activity

    Delta-8-THC, like Delta-9-THC, interacts with the body's endocannabinoid system, which plays a role in regulating various physiological processes. Research is investigating how Delta-8-THC binds to cannabinoid receptors, particularly CB1 and CB2 receptors [].

  • Potential Therapeutic Effects

    Some preliminary studies have explored the possibility of Delta-8-THC offering relief from certain conditions. These include pain management, nausea and vomiting, anxiety, and glaucoma []. However, more research is needed to confirm these findings and determine the safety and efficacy of Delta-8-THC for these purposes.

  • Comparison to Delta-9-THC

    Delta-8-THC is an analogue of Delta-9-THC, the main psychoactive compound in cannabis. Research suggests Delta-8-THC may have a lower potency than Delta-9-THC, potentially producing less pronounced psychoactive effects. However, more studies are needed to fully understand the comparative effects of Delta-8-THC and Delta-9-THC.

Delta-8-tetrahydrocannabinol is a psychoactive cannabinoid found in the Cannabis plant. It is an isomer of delta-9-tetrahydrocannabinol, the primary psychoactive compound in marijuana. Delta-8-tetrahydrocannabinol occurs naturally in cannabis but in very low concentrations, making extraction economically unfeasible. As a result, most delta-8-tetrahydrocannabinol available commercially is synthesized from cannabidiol, another cannabinoid derived from hemp. The psychoactive effects of delta-8-tetrahydrocannabinol are reported to be milder than those of delta-9-tetrahydrocannabinol, providing a euphoric experience without the intensity often associated with traditional cannabis products .

The research on the mechanism of action of Delta-8-THC is ongoing. Some studies suggest that Delta-8-THC interacts with the endocannabinoid system, a network of receptors in the body that plays a role in various physiological functions []. However, more research is needed to fully understand how Delta-8-THC works.

The synthesis of delta-8-tetrahydrocannabinol typically involves the acid-catalyzed isomerization of cannabidiol. This process can be carried out using various acids such as p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid, often in the presence of organic solvents like toluene or heptane. The reaction generally takes place under reflux conditions for approximately 60 to 90 minutes, resulting in the formation of delta-8-tetrahydrocannabinol along with by-products and impurities .

The chemical structure of delta-8-tetrahydrocannabinol differs from that of delta-9-tetrahydrocannabinol by the position of a double bond between carbon atoms; specifically, it is located between the eighth and ninth carbons instead of the ninth and tenth. This structural difference contributes to its unique chemical properties, including increased stability against oxidation compared to its delta-9 counterpart .

Delta-8-tetrahydrocannabinol exhibits psychoactive effects by binding to cannabinoid receptors in the brain, primarily the CB1 and CB2 receptors. It acts as a partial agonist at these receptors, which means it activates them but with less potency than delta-9-tetrahydrocannabinol—approximately 75% as effective in producing psychoactive effects .

The pharmacokinetics of delta-8-tetrahydrocannabinol involve metabolism by hepatic cytochrome P450 enzymes, leading to the formation of several metabolites, including 11-hydroxy-delta-8-tetrahydrocannabinol and 11-nor-delta-8-tetrahydrocannabinol-9-carboxylic acid. These metabolites are then conjugated for excretion via urine .

The primary method for synthesizing delta-8-tetrahydrocannabinol involves converting cannabidiol through acid-catalyzed cyclization. This process can utilize various acids and solvents:

  • Acids Used:
    • p-Toluenesulfonic acid
    • Hydrochloric acid
    • Sulfuric acid
  • Solvents:
    • Toluene
    • Heptane
    • Dichloromethane

The synthesis must be conducted under controlled conditions due to the exothermic nature of the reaction, which can produce significant heat and potentially hazardous by-products if not managed properly .

Delta-8-tetrahydrocannabinol shares similarities with several other cannabinoids, notably:

CompoundStructure DifferencePsychoactivity LevelCommon Uses
Delta-9-tetrahydrocannabinolDouble bond between C9 and C10HighRecreational and medicinal use
CannabidiolNo psychoactive effectsNoneTherapeutic applications
HexahydrocannabinolHydrogenated form of THCModerateRecreational use
CannabichromeneDifferent chemical structureLowAnti-inflammatory properties

Delta-8-tetrahydrocannabinol's unique position as a milder alternative to delta-9-tetrahydrocannabinol makes it appealing for users seeking therapeutic benefits without intense psychoactive effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

314.224580195 g/mol

Monoisotopic Mass

314.224580195 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZHX2VN2N5R

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Delta-8-Tetrahydrocannabinol is an analogue of tetrahydrocannabinol (THC) with antiemetic, anxiolytic, appetite-stimulating, analgesic, and neuroprotective properties. Delta-8-tetrahydrocannabinol (delta-8-THC) binds to the cannabinoid G-protein coupled receptor CB1, located in the central nervous system; CB1 receptor activation inhibits adenyl cyclase, increases mitogen-activated protein kinase activities, modulates several potassium channel conductances and inhibits N- and P/Q-type Ca2+ channels. This agent exhibits a lower psychotropic potency than delta-9-tetrahydrocannabinol (delta-9-THC), the primary form of THC found in cannabis.

Pictograms

Irritant

Irritant

Wikipedia

Delta-8-Tetrahydrocannabinol

Dates

Modify: 2023-08-15
1: Thapa D, Cairns EA, Szczesniak AM, Toguri JT, Caldwell MD, Kelly MEM. The Cannabinoids Δ(8)THC, CBD, and HU-308 Act via Distinct Receptors to Reduce Corneal Pain and Inflammation. Cannabis Cannabinoid Res. 2018 Feb 1;3(1):11-20. doi: 10.1089/can.2017.0041. eCollection 2018. PubMed PMID: 29450258; PubMed Central PMCID: PMC5812319.
2: Gul W, Gul SW, Chandra S, Lata H, Ibrahim EA, ElSohly MA. Detection and Quantification of Cannabinoids in Extracts of Cannabis sativa Roots Using LC-MS/MS. Planta Med. 2018 Mar;84(4):267-271. doi: 10.1055/s-0044-100798. Epub 2018 Jan 22. PubMed PMID: 29359294.
3: Wang YH, Avula B, ElSohly MA, Radwan MM, Wang M, Wanas AS, Mehmedic Z, Khan IA. Quantitative Determination of Δ9-THC, CBG, CBD, Their Acid Precursors and Five Other Neutral Cannabinoids by UHPLC-UV-MS. Planta Med. 2018 Mar;84(4):260-266. doi: 10.1055/s-0043-124873. Epub 2017 Dec 20. PubMed PMID: 29262425.
4: Motwani MP, Bennett F, Norris PC, Maini AA, George MJ, Newson J, Henderson A, Hobbs AJ, Tepper M, White B, Serhan CN, MacAllister R, Gilroy DW. Potent Anti-Inflammatory and Pro-Resolving Effects of Anabasum in a Human Model of Self-Resolving Acute Inflammation. Clin Pharmacol Ther. 2018 Oct;104(4):675-686. doi: 10.1002/cpt.980. Epub 2018 Jan 30. PubMed PMID: 29238967; PubMed Central PMCID: PMC6175297.
5: Ibrahim EA, Gul W, Gul SW, Stamper BJ, Hadad GM, Abdel Salam RA, Ibrahim AK, Ahmed SA, Chandra S, Lata H, Radwan MM, ElSohly MA. Determination of Acid and Neutral Cannabinoids in Extracts of Different Strains of Cannabis sativa Using GC-FID. Planta Med. 2018 Mar;84(4):250-259. doi: 10.1055/s-0043-124088. Epub 2017 Dec 13. PubMed PMID: 29237190.
6: Galal Osman A, Elokely KM, Yadav VK, Carvalho P, Radwan M, Slade D, Gul W, Khan S, Dale OR, Husni AS, Klein ML, Cutler SJ, Ross SA, ElSohly MA. Bioactive products from singlet oxygen photooxygenation of cannabinoids. Eur J Med Chem. 2018 Jan 1;143:983-996. doi: 10.1016/j.ejmech.2017.11.043. Epub 2017 Nov 21. PubMed PMID: 29232588.
7: Awasthi R, An G, Donovan MD, Boles Ponto LL. Relating Observed Psychoactive Effects to the Plasma Concentrations of Delta-9-Tetrahydrocannabinol and Its Active Metabolite: An Effect-Compartment Modeling Approach. J Pharm Sci. 2018 Feb;107(2):745-755. doi: 10.1016/j.xphs.2017.09.009. Epub 2017 Sep 20. PubMed PMID: 28942005.
8: Patel B, Wene D, Fan ZT. Qualitative and quantitative measurement of cannabinoids in cannabis using modified HPLC/DAD method. J Pharm Biomed Anal. 2017 Nov 30;146:15-23. doi: 10.1016/j.jpba.2017.07.021. Epub 2017 Aug 10. PubMed PMID: 28841427.
9: Rong C, Lee Y, Carmona NE, Cha DS, Ragguett RM, Rosenblat JD, Mansur RB, Ho RC, McIntyre RS. Cannabidiol in medical marijuana: Research vistas and potential opportunities. Pharmacol Res. 2017 Jul;121:213-218. doi: 10.1016/j.phrs.2017.05.005. Epub 2017 May 10. Review. PubMed PMID: 28501518.
10: Punyamurthula NS, Adelli GR, Gul W, Repka MA, ElSohly MA, Majumdar S. Ocular Disposition of ∆(8)-Tetrahydrocannabinol from Various Topical Ophthalmic Formulations. AAPS PharmSciTech. 2017 Aug;18(6):1936-1945. doi: 10.1208/s12249-016-0672-2. Epub 2016 Nov 30. PubMed PMID: 27905004; PubMed Central PMCID: PMC5629008.
11: Klotter F, Studer A. Short and Divergent Total Synthesis of (+)-Machaeriol B, (+)-Machaeriol D, (+)-Δ(8)-THC, and Analogues. Angew Chem Int Ed Engl. 2015 Jul 13;54(29):8547-50. doi: 10.1002/anie.201502595. Epub 2015 Jun 16. PubMed PMID: 26079816.
12: Radwan MM, ElSohly MA, El-Alfy AT, Ahmed SA, Slade D, Husni AS, Manly SP, Wilson L, Seale S, Cutler SJ, Ross SA. Isolation and Pharmacological Evaluation of Minor Cannabinoids from High-Potency Cannabis sativa. J Nat Prod. 2015 Jun 26;78(6):1271-6. doi: 10.1021/acs.jnatprod.5b00065. Epub 2015 May 22. PubMed PMID: 26000707; PubMed Central PMCID: PMC4880513.
13: Thakur GA, Bajaj S, Paronis C, Peng Y, Bowman AL, Barak LS, Caron MG, Parrish D, Deschamps JR, Makriyannis A. Novel adamantyl cannabinoids as CB1 receptor probes. J Med Chem. 2013 May 23;56(10):3904-21. doi: 10.1021/jm4000775. Epub 2013 May 14. PubMed PMID: 23621789; PubMed Central PMCID: PMC3706088.
14: Cheng LJ, Xie JH, Chen Y, Wang LX, Zhou QL. Enantioselective total synthesis of (-)-Δ8-THC and (-)-Δ9-THC via catalytic asymmetric hydrogenation and S(N)Ar cyclization. Org Lett. 2013 Feb 15;15(4):764-7. doi: 10.1021/ol303351y. Epub 2013 Jan 24. PubMed PMID: 23346909.
15: Wiley JL, Marusich JA, Zhang Y, Fulp A, Maitra R, Thomas BF, Mahadevan A. Structural analogs of pyrazole and sulfonamide cannabinoids: effects on acute food intake in mice. Eur J Pharmacol. 2012 Nov 15;695(1-3):62-70. doi: 10.1016/j.ejphar.2012.08.019. Epub 2012 Sep 6. PubMed PMID: 22975289; PubMed Central PMCID: PMC3586205.
16: Andersen D, Rasmussen B, Linnet K. Validation of a fully automated robotic setup for preparation of whole blood samples for LC-MS toxicology analysis. J Anal Toxicol. 2012 May;36(4):280-7. doi: 10.1093/jat/bks014. Epub 2012 Apr 2. PubMed PMID: 22474214.
17: Hippalgaonkar K, Gul W, ElSohly MA, Repka MA, Majumdar S. Enhanced solubility, stability, and transcorneal permeability of δ-8-tetrahydrocannabinol in the presence of cyclodextrins. AAPS PharmSciTech. 2011 Jun;12(2):723-31. doi: 10.1208/s12249-011-9639-5. Epub 2011 Jun 3. PubMed PMID: 21637944; PubMed Central PMCID: PMC3134676.
18: Schubart CD, Sommer IE, van Gastel WA, Goetgebuer RL, Kahn RS, Boks MP. Cannabis with high cannabidiol content is associated with fewer psychotic experiences. Schizophr Res. 2011 Aug;130(1-3):216-21. doi: 10.1016/j.schres.2011.04.017. Epub 2011 May 17. PubMed PMID: 21592732.
19: Wiley JL, Breivogel CS, Mahadevan A, Pertwee RG, Cascio MG, Bolognini D, Huffman JW, Walentiny DM, Vann RE, Razdan RK, Martin BR. Structural and pharmacological analysis of O-2050, a putative neutral cannabinoid CB(1) receptor antagonist. Eur J Pharmacol. 2011 Jan 25;651(1-3):96-105. doi: 10.1016/j.ejphar.2010.10.085. Epub 2010 Nov 27. PubMed PMID: 21114999; PubMed Central PMCID: PMC3034309.
20: Huffman JW, Hepburn SA, Lyutenko N, Thompson AL, Wiley JL, Selley DE, Martin BR. 1-Bromo-3-(1',1'-dimethylalkyl)-1-deoxy-Δ(8)-tetrahydrocannabinols: New selective ligands for the cannabinoid CB(2) receptor. Bioorg Med Chem. 2010 Nov 15;18(22):7809-15. doi: 10.1016/j.bmc.2010.09.061. Epub 2010 Sep 29. PubMed PMID: 20943404; PubMed Central PMCID: PMC2978510. a

Explore Compound Types